molecular formula C16H10BrNO4 B4327794 9-bromo-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine

9-bromo-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine

Cat. No.: B4327794
M. Wt: 360.16 g/mol
InChI Key: YLGMNLNIVPDRAX-UHFFFAOYSA-N
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Description

9-bromo-1-methyl-4-nitro-1H-benzo[b]furo4,3,2-efbenzoxepine is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system that includes benzofuran and benzoxepine moieties, with bromine, methyl, and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-1-methyl-4-nitro-1H-benzo[b]furo4,3,2-efbenzoxepine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the benzoxepine ring. The bromine, methyl, and nitro groups are then introduced through selective bromination, methylation, and nitration reactions, respectively. The reaction conditions often require the use of strong acids, bases, and oxidizing agents, as well as controlled temperatures and reaction times to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability. Additionally, purification methods such as recrystallization, chromatography, and distillation are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9-bromo-1-methyl-4-nitro-1H-benzo[b]furo4,3,2-efbenzoxepine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under conditions like reflux in polar aprotic solvents.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride (NaBH4) in an alcoholic solvent.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typically used.

Major Products

    Substitution: Products include azido, cyano, or thiol-substituted derivatives.

    Reduction: The major product is the corresponding amino derivative.

    Oxidation: Products include carboxylic acids or aldehydes, depending on the extent of oxidation.

Scientific Research Applications

9-bromo-1-methyl-4-nitro-1H-benzo[b]furo4,3,2-efbenzoxepine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer, microbial infections, and inflammatory diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the discovery of novel compounds with desirable properties.

Mechanism of Action

The mechanism of action of 9-bromo-1-methyl-4-nitro-1H-benzo[b]furo4,3,2-efbenzoxepine involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine and methyl groups may influence the compound’s binding affinity and specificity for its targets. Pathways involved in its mechanism of action include oxidative stress, DNA damage, and inhibition of key enzymes or signaling proteins.

Comparison with Similar Compounds

Similar Compounds

  • 9-bromo-1-methyl-4-nitro-1H-benzo[b]furan
  • 1-methyl-4-nitro-1H-benzo[b]furo4,3,2-efbenzoxepine
  • 9-bromo-1-methyl-1H-benzo[b]furo4,3,2-efbenzoxepine

Uniqueness

Compared to similar compounds, 9-bromo-1-methyl-4-nitro-1H-benzo[b]furo4,3,2-efbenzoxepine is unique due to the specific combination of substituents and the fused ring system

Properties

IUPAC Name

6-bromo-11-methyl-15-nitro-2,12-dioxatetracyclo[8.6.1.03,8.013,17]heptadeca-1(17),3(8),4,6,9,13,15-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO4/c1-8-12-5-9-4-10(17)2-3-13(9)22-15-7-11(18(19)20)6-14(21-8)16(12)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGMNLNIVPDRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC3=C(C=CC(=C3)Br)OC4=C2C(=CC(=C4)[N+](=O)[O-])O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-bromo-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine
Reactant of Route 2
9-bromo-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine
Reactant of Route 3
9-bromo-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine
Reactant of Route 4
9-bromo-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine
Reactant of Route 5
9-bromo-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine
Reactant of Route 6
9-bromo-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine

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